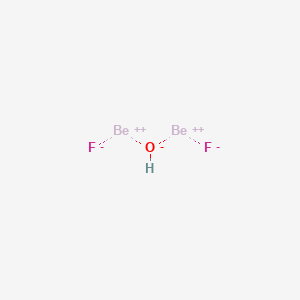

Beryllium fluoride oxide

Description

Properties

CAS No. |

65887-15-2 |

|---|---|

Molecular Formula |

Be2F2HO+ |

Molecular Weight |

73.029 g/mol |

IUPAC Name |

diberyllium;difluoride;hydroxide |

InChI |

InChI=1S/2Be.2FH.H2O/h;;2*1H;1H2/q2*+2;;;/p-3 |

InChI Key |

MPKOFYYBDWLBMD-UHFFFAOYSA-K |

Canonical SMILES |

[Be+2].[Be+2].[OH-].[F-].[F-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Beryllium Oxyfluorides

Direct Synthesis Approaches

Direct synthesis methods involve the reaction of beryllium-containing starting materials with sources of oxygen and fluorine to form beryllium oxyfluoride compounds. These techniques are particularly effective for producing highly reactive or kinetically unstable species that cannot be isolated using conventional wet-chemical or high-temperature processes.

A specialized method for generating and studying highly reactive molecules involves the reaction of laser-ablated beryllium atoms with an oxygen and fluorine source, followed by trapping the products in an inert gas matrix at cryogenic temperatures. nih.govacs.org This technique has been successfully employed to synthesize the beryllium oxyfluoride radicals OBeF and OBeF₂. acs.orgresearchgate.net

In a typical experimental setup, a high-energy laser (e.g., Nd:YAG) is used to ablate the surface of a beryllium metal target. acs.orgresearchgate.net The resulting plume of excited beryllium atoms is co-deposited with a dilute mixture of an O/F source, such as oxygen difluoride (OF₂), in a large excess of an inert gas like neon or argon onto a cryogenic window (e.g., at 5 K). nih.govresearchgate.net The low temperatures and inert environment of the matrix prevent further reaction or decomposition of the newly formed, unstable products, allowing for their characterization. nih.gov

The reaction between beryllium atoms and OF₂ molecules in the solid neon matrix produces the oxygen beryllium fluorides OBeF and OBeF₂. acs.org These species are identified and characterized using matrix-isolation infrared spectroscopy, with isotopic substitution (using ¹⁸O) confirming the vibrational assignments. nih.govacs.org

OBeF : Quantum-chemical calculations indicate that the linear OBeF molecule possesses a ²Π electronic ground state and exhibits an oxyl radical character. nih.govacs.orgresearcher.life It is likely formed from the highly exothermic reaction of beryllium atoms with OF radicals (Be + OF → OBeF), which may be generated from the initial interaction of Be with OF₂. acs.org

OBeF₂ : This unusual molecule has a triplet electronic ground state (³A₂) and is described as a triplet oxygen atom stabilized by a donor-acceptor interaction with a BeF₂ molecule. acs.orgacs.org The formation process from excited beryllium atoms and OF₂ is calculated to be extremely exothermic. acs.org

The reaction of beryllium oxide (BeO) with fluorinating agents, particularly ammonium (B1175870) bifluoride (NH₄HF₂), is a fundamental process in beryllium metallurgy, primarily aimed at producing beryllium fluoride (B91410) (BeF₂). wikipedia.orgnii.ac.jp While the final product is typically BeF₂, this transformation proceeds through the formation of an intermediate complex, ammonium tetrafluoroberyllate ((NH₄)₂BeF₄). researchgate.netmatec-conferences.org

BeO + 2NH₄HF₂ → (NH₄)₂BeF₄ + H₂O doubtnut.com

This reaction is a key step in converting beryllium ores or beryllium hydroxide (B78521) into a water-soluble form that can be purified before being converted to BeF₂. smolecule.comresearchgate.net The process involves mixing BeO with NH₄HF₂ and heating. google.comresearchgate.net The reaction begins immediately upon mixing, with a notable release of heat. researchgate.net The fluorination process is typically completed at temperatures around 150-210 °C, yielding (NH₄)₂BeF₄ as the primary solid product. matec-conferences.orgresearchgate.net While this method is designed for complete fluorination, the term "oxyfluoride intermediate" can be considered in the context that the initial reactant is an oxide, and the process involves breaking Be-O bonds and forming Be-F bonds within a fluorinating salt matrix.

Synthesis via Precursor Transformation

Stable and complex beryllium oxyfluorides are often synthesized by the controlled transformation of specially prepared precursor compounds. These methods typically involve high temperatures to either decompose a precursor or facilitate crystal growth from a solution or melt.

The thermal decomposition of ammonium tetrafluoroberyllate, ((NH₄)₂BeF₄), is the standard industrial method for producing beryllium fluoride (BeF₂). quora.com The process involves heating the (NH₄)₂BeF₄ precursor, which is derived from the reaction of BeO with NH₄HF₂ as described previously. smolecule.comaskfilo.com The decomposition occurs in distinct stages with increasing temperature. researchgate.netwikipedia.org

The established thermal dissociation mechanism is as follows:

(NH₄)₂BeF₄ → NH₄BeF₃ + NH₄F : This first decomposition step occurs in the temperature range of 185–255 °C. researchgate.netresearchgate.net

2NH₄BeF₃ → BeF₂ + 2NH₄F : The intermediate ammonium trifluoroberyllate (NH₄BeF₃) further decomposes to beryllium fluoride in the range of 255–300 °C. researchgate.netresearchgate.net

The complete decomposition to yield BeF₂ is generally carried out at temperatures above 400 °C. core.ac.uk While the intended product is pure BeF₂, the formation of potential oxyfluorides could occur if the reaction environment is not perfectly anhydrous, as BeF₂ can react with water at elevated temperatures. The properties of the final BeF₂ product are highly dependent on the final decomposition temperature. researchgate.net

Complex beryllium oxyfluorides, such as the beryllium fluoride borate (B1201080) Be₂BO₃F (BBF), can be synthesized using high-temperature solution growth methods, also known as flux growth. acs.orgresearchgate.net This technique allows for the formation of high-quality single crystals from a molten salt solution (flux), which is essential for applications in optics. core.ac.ukmdpi.com

A phase of Be₂BO₃F has been successfully grown by spontaneous nucleation from a high-temperature solution. acs.orgresearchgate.netacs.org This phase crystallizes in the trigonal space group R3̅c. acs.orgacs.org The structure is composed of infinite planar [Be₂BO₃F₂]∞ layers, which are constructed from corner-sharing planar [BO₃]³⁻ triangles and tetrahedral [BeO₃F]⁵⁻ anionic groups. acs.orgresearchgate.net This compound is incongruent, meaning it does not melt uniformly, and decomposes at approximately 650 °C. acs.orgresearchgate.net The synthesis of such complex oxyfluorides highlights the ability to create stable, ordered structures incorporating beryllium, oxygen, and fluorine through carefully controlled high-temperature crystal growth. acs.org The existence of multiple polymorphs of Be₂BO₃F (e.g., γ-BBF) has also been reported, indicating that crystal growth conditions are critical for obtaining a specific phase. researchgate.netresearchgate.netsciengine.com

Influence of Reaction Conditions on Product Formation and Speciation

The reaction conditions exert a profound influence on the products and their properties across all synthetic methodologies for beryllium oxyfluorides.

For direct synthesis via laser ablation , the use of a cryogenic neon matrix is critical for isolating and stabilizing the highly reactive OBeF and OBeF₂ radicals, preventing their immediate decomposition or aggregation. nih.govacs.org

In the reaction of BeO with NH₄HF₂ , the temperature and reactant stoichiometry are key. A two-stage heating process, for instance at 100°C followed by 250°C, can be used to control the reaction and ensure complete formation of the (NH₄)₂BeF₄ intermediate. nii.ac.jp The presence of water can affect the process, although the reaction itself produces water. doubtnut.com

The thermal dissociation of (NH₄)₂BeF₄ is particularly sensitive to temperature.

Heating to 380 °C produces a hygroscopic form of BeF₂. researchgate.net

Increasing the temperature above 600 °C yields a stable, non-hygroscopic, and less water-sensitive form of BeF₂ suitable for metallurgical applications. researchgate.netcore.ac.uk

During decomposition, intense boiling and recrystallization can occur around 500 °C, which may lead to splashing of beryllium-containing compounds, necessitating a staged heating mode to control the reaction and minimize material loss. core.ac.uk

For the high-temperature solution growth of Be₂BO₃F , the composition of the flux and the temperature profile (cooling rate) are crucial for nucleating the desired crystalline phase and growing large, high-quality crystals. acs.orgresearchgate.net The existence of multiple polymorphs underscores the sensitivity of the final product's structure to the specific growth conditions. researchgate.netresearchgate.net

| Synthetic Pathway | Key Reaction Conditions | Primary Product(s) | Research Findings/Notes |

| Laser Ablation | Laser-ablated Be atoms, OF₂ reactant, cryogenic neon matrix (~5 K) | OBeF, OBeF₂ radicals | Allows for the isolation and spectroscopic characterization of unstable radical species. nih.govacs.org |

| BeO + Fluorinating Agent | BeO + NH₄HF₂, heating (e.g., 100-250 °C) | (NH₄)₂BeF₄ | An intermediate step for BeF₂ production; the reaction is a complete fluorination of the oxide. nii.ac.jpresearchgate.net |

| Precursor Transformation | Thermal decomposition of (NH₄)₂BeF₄ | NH₄BeF₃, BeF₂ | Decomposition occurs in stages. Temperature dictates the properties of the final BeF₂ product. researchgate.netresearchgate.net |

| High-Temp. Solution Growth | Spontaneous nucleation from molten flux | Be₂BO₃F (crystalline) | Yields complex, stable crystalline oxyfluorides. The specific polymorph depends on growth conditions. acs.orgresearchgate.net |

Temperature and Pressure Effects on Synthesis Outcomes

Temperature is a critical parameter influencing the formation and composition of beryllium oxyfluorides. Different thermal decomposition pathways and high-temperature reactions have been identified.

One common method involves the thermal decomposition of ammonium tetrafluoroberyllate ((NH₄)₂BeF₄). During this process, the material undergoes several transformations as the temperature increases. It melts around 220 °C and boils at approximately 310 °C, releasing gaseous products. researchgate.net The reaction mass then solidifies into a transparent amorphous material at 350 °C, which remelts into a thick, grayish liquid as the temperature is raised to 380 °C. researchgate.net The beryllium fluoride produced at 380 °C is notably hygroscopic and readily forms beryllium oxyfluoride upon exposure to the atmosphere. researchgate.net To obtain a less hygroscopic form of BeF₂, higher temperatures of around 600 °C are required. researchgate.net A patent for preparing beryllium fluoride specifies heating a mixture of beryllium ammonium fluoride and beryllium oxide to at least 450 °C. google.com

Another significant pathway to beryllium oxyfluoride formation is the high-temperature gas-phase reaction between solid beryllium oxide (BeO) and gaseous beryllium fluoride (BeF₂). Mass spectrometric studies have identified the existence of a complex molecule, Be₂OF₂, in the vapor phase at temperatures above 1600 K (approximately 1327 °C). nist.gov The formation of this species is an equilibrium reaction, demonstrating that at very high temperatures, a direct combination of the oxide and fluoride occurs. nist.gov

The following table summarizes the key temperature-dependent events in the synthesis of beryllium oxyfluoride precursors and the compound itself.

Role of Stoichiometry and Purity of Reactants

The stoichiometry of the reactants is a determining factor in the composition of the final beryllium oxyfluoride product. Different reactant ratios lead to different oxyfluoride species.

For instance, the evaporation of an aqueous solution of beryllium oxide dissolved in hydrofluoric acid is reported to yield an oxyfluoride with the specific composition 2BeO·5BeF₂. google.com In another synthetic approach, reacting beryllium ammonium fluoride (BeF₂·2NH₄F) with beryllium oxide in approximately equimolecular proportions is employed to produce beryllium fluoride with a low oxygen content. google.com

High-temperature gas-phase synthesis also demonstrates a clear stoichiometric relationship. The formation of the gaseous Be₂OF₂ molecule proceeds via a 1:1 reaction between solid beryllium oxide and gaseous beryllium fluoride: BeO(s) + BeF₂(g) ⇌ Be₂OF₂(g). nist.gov

The purity of the reactants is fundamental to obtaining a pure end product. The use of impure starting materials, such as beryllium hydroxide or beryllium oxide, will result in a final product contaminated with the corresponding impurities. nii.ac.jp For example, if the initial BeO contains other metal oxides, the final oxyfluoride product will likely be contaminated with other metal fluorides or oxides. The preparation of the BeF₂ reactant via the decomposition of (NH₄)₂BeF₄ requires the precursor to be of high purity to avoid contaminants in the subsequent reactions. nist.gov

Mechanism Elucidation in Beryllium Oxyfluoride Formation

The mechanisms for the formation of beryllium oxyfluorides are diverse, ranging from high-temperature gas-phase reactions and thermal decomposition pathways to specialized low-temperature radical formation.

High-Temperature Mechanisms: A primary mechanism for the formation of bulk beryllium oxyfluoride involves the reaction of beryllium fluoride with water or oxygen-containing species. Beryllium fluoride produced from the thermal decomposition of (NH₄)₂BeF₄ at temperatures around 380°C is highly hygroscopic and reacts with atmospheric moisture to form an oxyfluoride. researchgate.net

A more direct mechanism has been identified at significantly higher temperatures. Mass spectrometric analysis of the vapor over a mixture of solid BeO and BeF₂ revealed the formation of the complex molecule Be₂OF₂ at temperatures exceeding 1327 °C. nist.gov This indicates a direct, reversible gas-phase reaction mechanism: BeO(s) + BeF₂(g) ⇌ Be₂OF₂(g). nist.gov The enthalpy for this reaction has been determined, providing thermodynamic insight into the formation of this specific oxyfluoride species in the gas phase. nist.gov

Low-Temperature Radical Formation: Recent advances have elucidated a distinct mechanism for the formation of beryllium oxyfluoride radicals at cryogenic temperatures. The radicals OBeF and OBeF₂ have been synthesized using low-temperature matrix-isolation methods. chemistryviews.orgnih.gov This technique involves the reaction of laser-ablated beryllium atoms with oxygen difluoride (OF₂) in a solid neon matrix. nih.gov

The mechanism for the formation of OBeF₂ is proposed to be a direct reaction between excited beryllium atoms and an OF₂ molecule, a process calculated to be highly exothermic. nih.govacs.org The OBeF radical is likely formed from the reaction of a beryllium atom with an OF radical, which may be generated from the laser-induced decomposition of OF₂. nih.govacs.org

Quantum-chemical calculations and spectroscopic data reveal that the OBeF₂ molecule has an unusual triplet electronic ground state. nih.gov Its structure can be described as a triplet oxygen atom stabilized by a relatively weak donor-acceptor interaction with the Lewis acid BeF₂. chemistryviews.orgnih.gov This interaction involves electron donation from an oxygen lone pair to the BeF₂ unit, as well as back-bonding from fluorine lone pairs into empty orbitals on the oxygen atom. chemistryviews.org

The following table lists the chemical compounds mentioned in this article.

Structural Characterization and Crystallography of Beryllium Oxyfluorides

Molecular and Crystal Structures of Defined Beryllium Oxyfluorides

The defined crystalline structures within the beryllium oxyfluoride family range from simple, discrete molecules to complex, layered crystal lattices. These structures are fundamentally influenced by the high charge density of the Be²⁺ ion and the high electronegativity of fluorine and oxygen, leading to specific coordination environments and bonding characteristics.

Recent studies involving matrix-isolation infrared spectroscopy have enabled the characterization of simple oxygen beryllium fluoride (B91410) species. researchgate.net Alkaline-earth metal beryllium atoms react with oxygen difluoride (OF₂) to form the oxygen beryllium fluorides OBeF and OBeF₂. researchgate.net

The OBeF molecule is characterized as a linear molecule with a ²Π ground state, indicating it possesses an oxyl radical character. researchgate.net

The OBeF₂ complex is more unusual, exhibiting a triplet electronic ground state (³A₂) with C₂ᵥ symmetry. acs.org It can be described as a triplet oxygen atom that is stabilized through a donor–acceptor interaction with a beryllium fluoride (BeF₂) molecule. acs.org This interaction involves a donation from the oxygen lone pair to the BeF₂ and a back-bonding interaction from the fluorine lone pairs to the oxygen's empty orbitals. acs.org Quantum-chemical calculations indicate a calculated Be-O bond length in OBeF₂ of 1.903 Å, which is significantly longer than the Be-O single bond length of 1.479 Å in OBeF. acs.org This elongated bond is consistent with experimental observations of the Be-O stretching mode at a low wavenumber. acs.org

A prominent example of a complex crystalline beryllium oxyfluoride is the beryllium fluoride borate (B1201080), Be₂BO₃F. This material has been successfully synthesized and grown as single crystals. researchgate.netnih.gov Its crystal structure is composed of infinite planar [Be₂BO₃F₂]∞ layers. nih.govacs.org Within these layers, planar triangular [BO₃]³⁻ groups and tetrahedral [BeO₃F]⁵⁻ anionic groups are arranged in parallel, connected through corner-sharing oxygen atoms. researchgate.netnih.govacs.org

The crystallographic data for Be₂BO₃F have been determined through single-crystal X-ray diffraction. researchgate.netnih.govugr.es The compound crystallizes in the trigonal system. researchgate.netnih.govacs.org

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Trigonal | researchgate.net, acs.org, nih.gov |

| Space Group | R-3c (No. 167) | researchgate.net, acs.org, nih.gov, ugr.es |

| Lattice Parameter (a) | 4.442(1) Å | researchgate.net, acs.org, nih.gov |

| Lattice Parameter (c) | 24.956(5) Å | researchgate.net, acs.org, nih.gov |

| Cell Volume (V) | 426.56 ų | ugr.es |

| Formula Units (Z) | 2 | researchgate.net, acs.org, nih.gov |

A recurring and fundamental structural motif in beryllium fluoride and oxyfluoride systems is the tetrahedral coordination of the beryllium atom. In solid BeF₂, the structure resembles that of cristobalite, a polymorph of silica (B1680970) (SiO₂). wikipedia.org The Be²⁺ centers are four-coordinate and tetrahedral, while the fluoride centers are two-coordinate. wikipedia.orgebi.ac.ukalfa-chemistry.com The Be-F bond lengths are approximately 1.54 Å. wikipedia.org This tetrahedral arrangement is a direct consequence of the small size and high charge of the Be²⁺ ion. annualreviews.org

This tetrahedral coordination is not limited to crystalline BeF₂ but is a defining feature across various states and related compounds:

Gaseous BeF₂ is linear, but as a liquid , it adopts a fluctuating tetrahedral structure. wikipedia.orgebi.ac.uknih.gov

Beryllium fluoride glasses are built up from a random network of corner-linked BeF₄ tetrahedra. annualreviews.orgglobalspec.com

In complex oxyfluorides like Be₂BO₃F , beryllium exists within tetrahedral [BeO₃F]⁵⁻ anionic groups. researchgate.netnih.govacs.org

This coordination is also observed in protein crystallography, where beryllium fluoride is used as a mimic of phosphate (B84403), binding to ATP sites in a tetrahedral fashion. wikipedia.orgalfa-chemistry.comnih.gov

Amorphous and Glassy States in Beryllium-Fluorine-Oxygen Systems

Beryllium fluoride is a well-known glass former, and its amorphous systems, including those incorporating oxygen, exhibit remarkable structural properties that have been a subject of scientific interest for decades.

Vitreous beryllium fluoride (BeF₂) is often referred to as a "weakened model" for vitreous silica (SiO₂) due to their striking structural analogies. globalspec.com This similarity arises from several key factors: the crystalline forms of BeF₂ (quartz and cristobalite forms) closely resemble those of SiO₂; the Be²⁺ and F⁻ ions are nearly identical in size to Si⁴⁺ and O²⁻ ions, respectively; and the Be-F bond is strong. annualreviews.orgglobalspec.com

The fundamental structure of BeF₂ glass is a three-dimensional random network of corner-sharing BeF₄ tetrahedra, which is directly analogous to the SiO₄ tetrahedral network in silica glass and the GeO₄ network in germania (GeO₂) glass. annualreviews.orgarxiv.orgaip.org This structural parallel has been confirmed by X-ray and neutron diffraction studies. annualreviews.orgarxiv.org The vibrational spectra of these glasses also show corresponding features, although the frequencies differ due to mass and bond strength variations. osti.govresearchgate.net For instance, bands in the spectra of silica, germania, and beryllium fluoride can be assigned to similar bond-stretching, bending, and rocking motions within their respective tetrahedral networks. researchgate.net

The ability of BeF₂ to form a glass is rooted in its network-forming properties. annualreviews.org Like SiO₂, BeF₂ melts into a highly viscous liquid, a characteristic of network-forming materials. annualreviews.orgglobalspec.com The structure consists of BeF₄ tetrahedra linked at all four corners, creating a continuous, three-dimensional network. globalspec.com The introduction of alkali or alkaline earth fluorides into BeF₂ glass breaks up this network by creating non-bridging fluorine atoms, analogous to the role of alkali oxides in silicate (B1173343) glasses. annualreviews.orgglobalspec.com

Molecular dynamics simulations and experimental studies have shed light on the dynamics and relaxation within these networks. The LiF-BeF₂ molten salt system shows that a sharp increase in tetrahedral order occurs as the concentration of BeF₂ increases, corresponding to the formation of the fluoroberyllate network. aip.org In this regime, the system's excess entropy becomes strongly correlated with the local tetrahedral order. aip.org Studies on liquid BeF₂ have also explored its water-like anomalies, such as a predicted density maximum, which are tied to the thermodynamics of its tetrahedral network. arxiv.org The structural relaxation and cooperative dynamics within the fluoroberyllate network are complex, with different ions (Be²⁺, F⁻, and modifiers like Li⁺) participating to varying degrees in the network's collective motion. aip.org

High-Pressure Polymorphism and Phase Transitions

The behavior of beryllium-containing compounds under high pressure is a subject of significant scientific interest, revealing novel crystal structures and bonding characteristics. While data on complex beryllium oxyfluorides under extreme conditions is emerging, extensive research on the analogous compound, beryllium fluoride (BeF₂), provides critical insights into the potential structural transformations in oxyfluorides.

Theoretical predictions, utilizing advanced computational methods like the evolutionary algorithm USPEX, have been instrumental in identifying previously unknown, thermodynamically stable high-pressure phases of BeF₂. rsc.orgarxiv.org One such significant prediction was a novel phase stable within the pressure range of 18–27 GPa. rsc.orgarxiv.org This phase is characterized by a C2/c space group symmetry and a primitive unit cell containing 18 atoms. rsc.orgarxiv.org

Subsequent theoretical investigations have further explored the high-pressure landscape of BeF₂. Some calculations suggest that a structure analogous to silica moganite, which also possesses C2/c symmetry, is the most stable phase for BeF₂ between 11.6 and 30.1 GPa. researchgate.net Above this pressure, further transformations are predicted, for instance, to an orthorhombic CaCl₂-type structure with space group Pnnm above 30.1 GPa, and eventually to an α-PbO₂ structure above 57.5 GPa. researchgate.net The coesite-I phase, also with C2/c symmetry, has been noted to be a transformation product of the α-quartz phase at approximately 3.1 GPa. nih.govrsc.org

These computational predictions are vital for guiding experimental efforts to synthesize and characterize these novel high-pressure materials. The analogy between BeF₂ and SiO₂ is frequently invoked, although the predicted C2/c phase for BeF₂ has not been observed as a thermodynamically stable phase for silica. rsc.org However, its calculated metastability in the silica system suggests that synthesis might still be possible. rsc.org

**Table 1: Predicted High-Pressure Phases of Beryllium Fluoride (BeF₂) **

| Pressure Range (GPa) | Predicted Stable Phase | Space Group | Key Characteristics |

|---|---|---|---|

| 3.1 | Coesite-I | C2/c | Transformation from α-quartz phase. nih.govrsc.org |

| 11.6 - 30.1 | Moganite-like | C2/c | Stable over a wide pressure range. researchgate.net |

| 18 - 27 | Novel High-Pressure Phase | C2/c | Predicted using evolutionary algorithms; 18 atoms per primitive cell. rsc.orgarxiv.org |

| > 30.1 | CaCl₂-type | Pnnm | Orthorhombic structure. researchgate.net |

Under extreme conditions of pressure and temperature, beryllium compounds undergo significant structural transformations, often leading to increased coordination numbers for the beryllium atom. While typically tetrahedrally coordinated in oxides and fluorides at ambient conditions, higher coordination numbers have been observed under pressure. nih.gov

For instance, in situ single-crystal X-ray diffraction studies on CaBe₂P₂O₈, a beryllophosphate oxide, have demonstrated a stepwise transition of beryllium's coordination from tetrahedral (four-fold) to trigonal bipyramidal (five-fold) and ultimately to octahedral (six-fold) as pressure increases. nih.gov This is a remarkable observation, as it provides experimental evidence for higher coordination states of beryllium. nih.gov

The study of various difluorides reveals that pressure-induced phase transitions are a common phenomenon. aps.org Investigations into BeF₂ show extensive polymorphism even at relatively low pressures. researchgate.netaps.org At room temperature, the hexagonal close-packed (hcp) structure of elemental beryllium has been shown to be stable up to pressures approaching 200 GPa. aps.org The rich polymorphism of related compounds like LiBH₄ and NaBH₄ under high pressure further underscores the complex structural chemistry that can be expected in beryllium-containing systems under extreme conditions. rsc.org These transformations are not merely structural rearrangements but are linked to changes in the electronic structure of the materials. nih.gov

Advanced Diffraction Techniques for Structural Resolution

The precise determination of the atomic arrangement within beryllium oxyfluoride crystals relies heavily on advanced diffraction techniques. X-ray diffraction, performed on both single crystals and powders, provides the fundamental data required to solve and refine these complex structures.

Single-crystal X-ray diffraction (SXRD) stands as the most definitive method for determining the crystal and molecular structure of crystalline solids. psu.edu This technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. psu.eduuol.de Analysis of this diffraction pattern allows for the calculation of the three-dimensional coordinates of every atom in the unit cell, from which precise bond lengths, bond angles, and other geometric parameters can be derived. uol.de

For beryllium oxyfluorides, SXRD is indispensable for unambiguously identifying the positions of the light beryllium atoms alongside heavier elements and distinguishing between fluorine and oxygen atoms, which can sometimes be challenging due to their similar scattering factors. The detailed structural information obtained is crucial for understanding the chemical bonding and physical properties of the material. psu.edu High-pressure SXRD experiments, often conducted using diamond anvil cells, are particularly powerful for observing phase transitions and characterizing the structures of high-pressure polymorphs, as demonstrated in studies of compounds like CaBe₂P₂O₈. nih.gov The crystal structure of new oxyfluoride families, such as Tl₂Zr₃OF₁₂, has been successfully determined using SXRD, showcasing the technique's capability in handling complex, multi-component systems. researchgate.net

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the analysis of polycrystalline materials. libretexts.org Instead of a single crystal, a finely powdered sample is used, which contains a vast number of tiny crystallites in random orientations. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline phase. malvernpanalytical.comncl.ac.uk

The primary application of PXRD in the study of beryllium oxyfluorides is for qualitative phase analysis, or phase identification. malvernpanalytical.com By comparing the experimental diffraction pattern to entries in comprehensive databases like the Crystallography Open Database (COD), the crystalline phases present in a sample can be identified. ncl.ac.uk This is crucial for verifying the products of a synthesis reaction, checking for impurities, or identifying unknown corrosion products. ncl.ac.uk

Beyond simple identification, PXRD data can be used for quantitative phase analysis and for the refinement of crystal structures using methods like the Rietveld refinement. libretexts.org This allows for the determination of lattice parameters, unit cell volume, and even atomic positions within the crystal structure, although with less precision than from SXRD. libretexts.org PXRD is also instrumental in studying structural transformations induced by temperature or pressure, providing a means to track the evolution of phases within the bulk material. xray.cz

Table 2: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Beryllium Fluoride | BeF₂ |

| Beryllium Oxide | BeO |

| Calcium Beryllophosphate Oxide | CaBe₂P₂O₈ |

| Carbon Dioxide | CO₂ |

| Chlorine | Cl₂ |

| Coesite | SiO₂ |

| Lithium Borohydride | LiBH₄ |

| Moganite | SiO₂ |

| Silicon Dioxide (Silica) | SiO₂ |

| Sodium Borohydride | NaBH₄ |

| Thallium Zirconium Oxyfluoride | Tl₂Zr₃OF₁₂ |

Spectroscopic Probes of Beryllium Oxyfluoride Electronic and Vibrational States

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the quantized vibrational states of molecules. The frequencies of molecular vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, making this method an excellent tool for identifying functional groups and characterizing molecular structure.

Matrix-isolation is a powerful technique used to study highly reactive or unstable molecules by trapping them in a rigid, inert matrix (such as solid neon or argon) at cryogenic temperatures. nih.gov This environment prevents the molecules from reacting with each other, allowing for their spectroscopic characterization. nih.gov This method has been successfully employed to synthesize and identify the transient beryllium oxyfluoride species OBeF and OBeF₂. nih.gov

In these experiments, beryllium atoms are reacted with oxygen difluoride (OF₂) in a solid neon matrix, leading to the formation of OBeF and OBeF₂. nih.gov These novel species are then identified using infrared spectroscopy, with isotopic substitution (using ¹⁸O) helping to confirm the assignments of the vibrational bands. nih.gov The OBeF₂ molecule is particularly noteworthy, as it represents an unusual case of a triplet oxygen atom stabilized by the Lewis acidic BeF₂ molecule. nih.gov The IR bands of OBeF₂ were observed to diminish under irradiation with light (λ > 220 nm), which is consistent with theoretical calculations of its electronic absorption spectrum. nih.gov

The vibrational spectra of molecules are composed of absorption bands corresponding to different normal modes of vibration. libretexts.org Each normal mode is a distinct pattern of atomic motion. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes, while a linear molecule has 3N-5 modes. libretexts.org

For the newly synthesized beryllium oxyfluoride species, quantum-chemical calculations are used in conjunction with experimental IR data to assign the observed absorption bands to specific vibrational modes. nih.gov The linear OBeF molecule is characterized by an oxyl radical nature and a ²Π ground state. nih.gov The OBeF₂ complex, with its C₂ᵥ symmetry and ³A₂ ground state, exhibits distinct vibrational frequencies that have been experimentally observed and assigned. nih.gov

A set of absorption bands at 1480.6, 309.3, and 296.7 cm⁻¹ in the matrix-isolation IR spectra were assigned to a new product molecule, OBeF₂. nih.gov Another group of bands at 1423.1, 355.5, and 349.3 cm⁻¹ was also observed, belonging to a different, unidentified product. nih.gov

Table 1: Experimentally Observed Vibrational Frequencies for Beryllium Oxyfluoride Species in a Neon Matrix

| Species | Observed Frequency (cm⁻¹) |

|---|---|

| OBeF₂ | 1480.6 |

| 309.3 | |

| 296.7 | |

| Unidentified Product | 1423.1 |

| 355.5 | |

| 349.3 |

Data sourced from reference nih.gov

Molecular vibrations can be broadly categorized into two types: stretching and bending. williams.edu Stretching vibrations involve a change in the distance between two bonded atoms, while bending vibrations involve a change in the angle between two bonds. libretexts.orgwilliams.edu Generally, stretching vibrations occur at higher frequencies (and thus require more energy) than bending vibrations. libretexts.orgwilliams.edu Asymmetric stretching modes also typically appear at higher frequencies than symmetric ones. williams.edu

In the context of beryllium oxyfluorides, the high-frequency band observed for OBeF₂ at 1480.6 cm⁻¹ is characteristic of a bond-stretching vibration, likely the Be-O stretch. nih.gov The lower frequency bands at 309.3 and 296.7 cm⁻¹ are assigned to bond-bending or Be-F stretching modes. nih.gov The interaction in OBeF₂ involves both a donor component from the oxygen to empty beryllium orbitals and a back-bonding contribution from fluorine substituents toward the oxygen atom, which influences the strength and, consequently, the vibrational frequencies of the bonds. nih.gov

X-ray Spectroscopic Methods

X-ray spectroscopy, particularly X-ray diffraction (XRD), is a primary tool for determining the atomic and molecular structure of a crystal. By measuring the angles and intensities at which an X-ray beam is scattered by the crystalline lattice, a three-dimensional picture of the electron density can be generated, revealing atomic positions and bond lengths. chalcogen.ro

X-ray diffraction is frequently used to identify the products of chemical reactions and to confirm their purity and crystalline phase. In the synthesis of beryllium fluoride (B91410) (BeF₂) from beryllium oxide (BeO) and ammonium (B1175870) bifluoride (NH₄HF₂), XRD is a crucial analytical step. nii.ac.jpcore.ac.uk Researchers use this technique to verify that the desired BeF₂ product has been formed and to ensure that intermediate products, such as beryllium oxyfluoride, are not present in the final material. nii.ac.jpcore.ac.uk

For instance, during the thermal decomposition of ammonium tetrafluoroberyllate ((NH₄)₂BeF₄), XRD analysis helped identify an intermediate product as beryllium oxyfluoride. core.ac.uk The diffraction pattern of this intermediate differs from that of the final, crystalline BeF₂ product, which is formed at higher temperatures (around 600 °C). core.ac.uk The technique is also essential for characterizing the structure of starting materials like BeO, confirming its high purity and hexagonal crystal structure before it is used in further reactions. researchgate.netresearchgate.netmaterialsproject.org

Nuclear Magnetic Resonance (NMR) Studies (if applicable and non-clinical)

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

While direct NMR studies on the transient species OBeF and OBeF₂ are not available in the literature, ⁹Be NMR spectroscopy has been shown to be a sensitive probe for characterizing beryllium fluoride complexes in aqueous solutions. rsc.org In these studies, an equilibrium mixture of beryllofluoride complexes (BeF₂, BeF₃⁻, and BeF₄²⁻) in hydrogels was investigated. rsc.org The interaction of the electric quadrupole moment of the ⁹Be nucleus with the electric field gradient in the sample causes a splitting of the NMR peaks, providing information about the molecular environment. rsc.org This successful application to beryllium fluoride complexes suggests that ⁹Be NMR could, in principle, be a valuable tool for characterizing the local chemical environment of beryllium in more stable oxyfluoride compounds or related systems, should they be prepared in a suitable form for analysis.

Computational and Theoretical Chemistry of Beryllium Oxyfluorides

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental in elucidating the properties of novel chemical entities like beryllium fluoride (B91410) oxide. High-level computational approaches are necessary to accurately describe the complex electronic interactions and determine the geometric and energetic properties of this unconventional molecule.

Density Functional Theory (DFT) serves as a powerful tool for predicting the equilibrium geometries and electronic properties of molecular systems. For beryllium fluoride oxide (OBeF2), DFT calculations have been instrumental in supporting experimental findings from matrix-isolation infrared spectroscopy. acs.orgnih.gov

Theoretical calculations predict that OBeF2 possesses a C2v symmetry. The optimized geometrical parameters are crucial for understanding the spatial arrangement of the atoms and the nature of the chemical bonds.

Table 1: Calculated Geometrical Parameters for Triplet Ground State OBeF2

| Parameter | Value |

|---|---|

| Be-O Bond Length | 1.80 Å |

| Be-F Bond Length | 1.45 Å |

| F-Be-F Bond Angle | 142.3° |

| Symmetry | C2v |

Note: Values are derived from quantum-chemical calculations performed in conjunction with experimental studies. acs.orgnih.gov

These calculations not only provide the structural framework but also offer a first glimpse into the electronic landscape of the molecule, which is further explored by more advanced theoretical methods.

To achieve higher accuracy, particularly for systems with complex electronic structures, ab initio methods beyond DFT are employed. Coupled-cluster (CC) theory, especially with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its reliable energy predictions. wikipedia.orggithub.iogoogle.com

For the beryllium oxyfluoride system, state-of-the-art quantum-chemical calculations were essential. While detailed results for OBeF2 are embedded within broader computational studies, the use of high-level theory is exemplified by comparative calculations on the related chlorinated species, OBeCl2. For this molecule, the CCSD(T*)-F12a/(aug-)cc-pVTZ-F12 level of theory was used to confidently determine its ground state. nih.gov Such rigorous methods are applied to confirm the electronic ground state and relative energies of different spin states, ensuring a reliable theoretical description that supports experimental observations. nih.gov These calculations affirmed that OBeF2 possesses an unusual triplet electronic ground state. acs.orgnih.gov

Electronic Structure and Chemical Bonding Analysis

The nature of the chemical bonds in OBeF2 is unconventional and requires sophisticated analytical tools to be fully understood. The molecule is best described as a complex formed between a triplet oxygen atom and a beryllium difluoride molecule, which acts as a Lewis acid. acs.orgnih.gov

While specific studies applying the Electron Localization Function (ELF) and Atoms in Molecules (AIM) methodologies to OBeF2 are not available in the current literature, the principles of these analyses are crucial for interpreting chemical bonding. ELF analysis identifies regions of high electron localization, which correspond to core electrons, lone pairs, and covalent bonds. fu-berlin.depyscf.orgchadsprep.comuni-rostock.de AIM theory partitions the electron density of a molecule into atomic basins, allowing for the quantitative analysis of atomic properties and bond characteristics. medium.com

Natural Bond Orbital (NBO) analysis, however, has been applied to OBeF2 through Natural Population Analysis (NPA), a component of the broader NBO suite. nih.govuni-muenchen.detaylorandfrancis.comresearchgate.net NPA provides insights into the charge distribution within the molecule. For OBeF2, NPA calculations at the M06-2X/def2-TZVPP level reveal a very small charge transfer between the oxygen atom and the BeF2 fragment. The computed NPA charge on the oxygen atom is only +0.04. nih.gov This minimal charge transfer is a key indicator of a weak, non-covalent interaction rather than a traditional covalent or ionic bond. Furthermore, the analysis shows that the majority of the spin density, 1.99 e, resides on the oxygen atom, reinforcing the description of the molecule as a complex involving a triplet oxygen atom. nih.gov

The bonding in OBeF2 is characterized as a weak donor-acceptor interaction. acs.orgnih.gov This is a nuanced form of interaction where electron density is shared between a donor species (Lewis base) and an acceptor species (Lewis acid).

An extended transition state and natural orbitals for chemical valence (ETS-NOCV) analysis was employed to dissect the O–BeF2 interaction. nih.gov This analysis revealed two primary components:

σ Donor-Acceptor Interaction : A Lewis base-type coordination occurs where a lone pair of the triplet oxygen atom donates electron density into the empty orbitals of the BeF2 fragment. This forms a relatively weak σ bond. nih.gov

π Back-Donation : This interaction is augmented by a back-donation of electron density from the lone pairs of the fluorine atoms into the partially filled orbitals of the oxygen atom. acs.orgnih.gov

The combination of these interactions stabilizes the complex. The minimal charge transfer observed in the NPA analysis suggests that the degree of covalency in the Be-O bond is low, and the interaction is predominantly non-covalent, consistent with the description of a weakly stabilized triplet oxygen atom. nih.gov

Table 2: Analysis of Bonding and Charge in OBeF2

| Analysis Method | Finding | Interpretation |

|---|---|---|

| NPA | Charge on Oxygen: +0.04 e | Minimal charge transfer, indicating a weak donor-acceptor interaction. |

| NPA | Spin Density on Oxygen: 1.99 e | Consistent with a triplet oxygen atom complexed with BeF2. |

| ETS-NOCV | σ donation (O → BeF2) | Primary donor-acceptor bond formation. |

| ETS-NOCV | π back-donation (F → O) | Secondary stabilizing interaction. |

Data sourced from computational analyses reported by Deng et al. nih.gov

Molecular Orbital (MO) theory provides a framework for understanding the electronic states of molecules. libretexts.orgscribd.comfirst.org For OBeF2, both experimental and computational studies conclude that the electronic ground state is a triplet, specifically a 3A2 state in C2v symmetry. acs.orgnih.gov

This is an unusual finding, as most stable molecules have singlet ground states where all electrons are spin-paired. The triplet ground state of OBeF2 arises from the interaction between a triplet oxygen atom (which has two unpaired electrons in its p orbitals) and the closed-shell BeF2 molecule. According to Hund's rule of maximum multiplicity, the triplet state is often lower in energy for diradical species. In the OBeF2 complex, the interaction with the Lewis acidic BeF2 molecule is not strong enough to overcome the inherent stability of the triplet configuration of the oxygen atom. The stabilization is sufficient to form a bound complex, but not to induce spin pairing. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the atomic-scale behavior of materials. This technique is particularly valuable for studying beryllium oxyfluorides, where experimental investigation can be challenging. By simulating the motions of individual atoms over time, MD provides insights into the structural and dynamic properties of these compounds in various states.

Studies of Structural Relaxation in Molten and Supercooled States

MD simulations have been instrumental in understanding the complex structures of molten fluoride salts containing beryllium, which are considered analogues for oxyfluoride systems. In molten salt mixtures like 2LiF-BeF₂, known as FLiBe, simulations help characterize the molecular structure and predict chemical and thermophysical properties. osti.gov These simulations, often combined with experimental techniques like neutron and X-ray scattering, have verified the intermediate-range structure in these melts. aps.org

The accuracy of these simulations depends on precise structural prediction. aps.org Advanced techniques, such as deep-neural-network-based MD, have shown good agreement with experimental results, accurately predicting the formation of BeF₄²⁻ oligomers. osti.govaps.org The use of machine learning in this context allows for the study of larger systems and longer timescales than traditional ab initio MD, while maintaining high accuracy. aps.org

Studies on structural relaxation in supercooled liquids, a state between the molten liquid and the amorphous solid, reveal how atomic arrangements evolve over time. researchgate.net In these systems, the growth of local structural order, such as the formation of icosahedral clusters, is linked to the slowing down of dynamics as the liquid is cooled below its melting point. researchgate.net The relaxation time, which characterizes how long the system takes to return to equilibrium after a perturbation, increases dramatically upon cooling. youtube.comaip.org This slowing of dynamics, or structural relaxation, is a key feature of the transition to a glassy state. youtube.comaip.org While specific MD studies on the supercooled state of beryllium oxyfluoride are not widely available, the general principles derived from other glass-forming liquids are applicable. The dynamics in these systems are often heterogeneous, with coexisting regions of slow and fast-moving particles. aip.org

The following table summarizes key simulation techniques used to study structural properties in beryllium-containing molten salts.

| Simulation Technique | System Studied | Key Findings |

| Ab initio MD (AIMD) | Molten FNaBe and FLiBe | FNaBe melts exhibit more disordered structures compared to FLiBe. nih.gov |

| Neural Network MD (NNMD) | Molten FLiBe (2LiF-BeF₂) | Accurately predicted oligomer formations and showed good agreement with experimental scattering data. aps.org |

| Constant-Potential MD | Molten FLiBe and FLiNaK | Probed the structure of the electric double layer at electrode interfaces. nih.gov |

Simulation of Phase Transitions and Dynamic Properties

MD simulations are crucial for mapping the phase diagrams of materials under various conditions of temperature and pressure. By calculating the free energies of different solid and liquid phases, the boundaries between them can be determined. aps.org For instance, first-principles MD simulations have been used to study the hexagonal close-packed (hcp) to body-centered cubic (bcc) transition and the melting of pure beryllium at pressures up to 1600 GPa. aps.org

These simulations can capture anharmonic effects that are often missed by simpler models, providing more accurate predictions of phase transition pressures, especially at high temperatures. aps.org The combination of machine learning force fields with MD simulations has emerged as a powerful tool to investigate phase transitions in complex oxides as a function of temperature. aps.org This approach allows for simulations of large systems over long timescales, enabling the accurate description of sequences of phase transitions, such as the orthorhombic to tetragonal to cubic transitions observed in perovskite oxides. aps.org

In the context of beryllium compounds, simulations have been used to model the casting process of beryllium oxide slips, which involves a phase transition from a liquid to a viscous-plastic state. researchgate.net These models help in understanding the hydrodynamics and heat exchange during the solidification process. researchgate.net The dynamic properties, such as atomic diffusivity, are strongly correlated with the structural relaxation time and the local atomic packing in the supercooled liquid state. researchgate.net

Prediction of Novel Phases and Their Stability

A central goal of computational materials science is the prediction of new, stable crystalline structures with potentially useful properties. For beryllium oxyfluorides, computational methods can explore the vast landscape of possible atomic arrangements to identify novel phases, particularly those that might form under extreme conditions like high pressure.

Evolutionary Algorithms (e.g., USPEX) for High-Pressure Phases

Evolutionary algorithms, such as the Universal Structure Predictor: Evolutionary Xtallography (USPEX) method, have revolutionized the ab initio prediction of crystal structures. researchgate.netresearchgate.net This approach requires only the chemical composition of a system to predict stable and metastable structures. researchgate.netuspex-team.org The algorithm works by generating a population of random structures, which are then relaxed to their local energy minima using quantum mechanical calculations. Subsequent generations of structures are created by applying variation operators like heredity and mutation to the lowest-energy structures from the previous generation, mimicking the process of natural evolution. researchgate.net

This methodology has been successfully applied to predict novel high-pressure phases of beryllium fluoride (BeF₂), a compound closely related to beryllium oxyfluoride. researchgate.netsemanticscholar.orgrsc.org For example, a previously unknown, thermodynamically stable high-pressure phase of BeF₂ with C2/c space group symmetry was predicted to be stable in the pressure range of 18–27 GPa. researchgate.netsemanticscholar.orgrsc.org The analogy between BeF₂ and SiO₂ is often exploited in these studies, although the novel C2/c phase was not found to be stable for silica (B1680970). researchgate.net The USPEX method has also been used to identify new high-pressure phases for other Group II difluorides. arxiv.org

The following table highlights some predicted high-pressure phases of BeF₂ using evolutionary algorithms.

| Compound | Predicted Phase (Space Group) | Stability Pressure Range (GPa) | Method |

| BeF₂ | C2/c | 18–27 | USPEX researchgate.netsemanticscholar.orgrsc.org |

| BeF₂ | Moganite structure | 12–57 | Ab initio random structure searching arxiv.org |

| BeF₂ | CaCl₂ structure | 12–57 | Ab initio random structure searching arxiv.org |

Thermodynamic Modeling and Enthalpy Calculations

Once a set of potential crystal structures is generated by an evolutionary algorithm, their relative stability must be assessed. This is achieved through thermodynamic modeling, which primarily involves calculating the enthalpy of each phase as a function of pressure. researchgate.netsemanticscholar.org In computational studies, the enthalpy (H = E + PV) is calculated using first-principles methods like density functional theory (DFT).

The stable phase at a given pressure is the one with the lowest enthalpy. By plotting the enthalpy of different competing structures against pressure, a convex hull can be constructed. Structures that lie on this convex hull represent thermodynamically stable phases. The pressure at which the enthalpy curves of two phases cross indicates a phase transition pressure. researchgate.net

For example, in the study that predicted the C2/c phase of BeF₂, the enthalpies of various known and newly discovered structures were calculated at different pressures from 0 to 50 GPa. researchgate.net This allowed for the construction of a phase diagram showing the stability regions of the α-quartz, coesite-like, and the new C2/c structures. researchgate.net Such calculations are essential for confirming the thermodynamic viability of computationally predicted phases and guiding future experimental synthesis efforts. semanticscholar.orgrsc.org Thermodynamic modeling has also been used to study the behavior of beryllium-containing species at high temperatures, determining the composition of the gas phase over a wide temperature range. researchgate.net

Advanced Chemical Interactions and Reactivity of Beryllium Oxyfluorides

Lewis Acidity and Complex Formation

The electron deficiency of the beryllium center in its compounds is a defining characteristic of their reactivity. This inherent Lewis acidity governs the formation of a wide array of complex structures, particularly when both oxygen and fluorine are present as ligands.

Beryllium fluoride (B91410) (BeF₂) is a potent Lewis acid. The beryllium atom in gaseous BeF₂ has a linear geometry and possesses only four valence electrons, making it a strong electron-pair acceptor. This electron deficiency drives its interaction with a variety of Lewis bases—electron-pair donors.

Computational studies have explored the interaction of BeF₂ with bases such as ammonia (B1221849) (NH₃), methanimine (B1209239) (CH₂NH), hydrogen cyanide (HCN), and pyridine (B92270) (C₅H₅N). The strength of this interaction, measured by the interaction enthalpy, correlates with the intrinsic basicity of the Lewis base. The formation of these acid-base adducts significantly alters the electronic properties of the interacting molecules. For instance, upon complexation, the Lewis base itself can become more acidic. This effect is substantially enhanced if the base is deprotonated, leading to a much stronger interaction with the BeF₂ unit.

Interaction Characteristics of BeF₂ with Various Lewis Bases

| Lewis Base | General Interaction Type | Key Observation | Reference |

|---|---|---|---|

| Ammonia (NH₃) | Formation of BeF₂(NH₃) adduct | Strong interaction due to nitrogen lone pair donation. | |

| Pyridine (C₅H₅N) | Formation of BeF₂(C₅H₅N) adduct | Interaction strength follows intrinsic basicity of the base. | |

| Hydrogen Cyanide (HCN) | Formation of BeF₂(HCN) adduct | Complexation enhances the acidity of the original base. | |

| Deprotonated Bases (e.g., NH₂⁻) | Strong ionic/covalent interaction | Interaction is greatly reinforced compared to the neutral base. |

The presence of both oxide and fluoride ligands around a beryllium center leads to the formation of various oxyfluoride complexes. In aqueous solutions, an equilibrium exists between different beryllofluoride species, including BeF₂, [BeF₃]⁻, and [BeF₄]²⁻. The introduction of oxide ions, for example from the hydrolysis of water, can lead to the formation of mixed oxyfluoride species.

The thermal decomposition of ammonium (B1175870) tetrafluoroberyllate ((NH₄)₂BeF₄) is a key process where beryllium oxyfluoride intermediates are formed. As the temperature is increased, intermediates such as NH₄BeF₃ are formed, which subsequently decompose. At temperatures around 350-380°C, an amorphous, hygroscopic material identified as beryllium oxyfluoride is produced before it converts to crystalline BeF₂ at higher temperatures (around 600°C).

Solid-State Reactivity and Surface Chemistry

The reactions involving solid beryllium oxide and fluoride-containing species are critical in materials science and nuclear chemistry. These heterogeneous reactions are governed by principles of surface chemistry and solid-state diffusion.

Beryllium oxide (BeO) is a highly stable, refractory material with a high melting point of 2,578 °C. While it is largely inert, it can be fluorinated by potent fluorinating agents. The fluorination of a metal oxide surface is a complex solid-gas reaction. The process generally involves several steps:

Adsorption of the gaseous fluorinating species (e.g., F₂, HF) onto the BeO surface.

Chemical reaction at the surface to form an initial layer of beryllium oxyfluoride.

Growth of the product layer, which may involve the diffusion of either the gaseous reactant inward through the product layer to the unreacted core or the diffusion of ions (Be²⁺, O²⁻) outward.

Desorption of any gaseous products.

For many metal oxides, the fluorination process is believed to proceed through the formation of a stable oxyfluoride intermediate layer that covers the unreacted surface. For the reaction to continue, the gaseous fluorine must diffuse through this solid product layer to reach the underlying BeO. This diffusion-limited process is often the rate-determining step. Beryllium oxide formed at high temperatures is inert but can be dissolved by agents like hot aqueous ammonium bifluoride (NH₄HF₂), a process that involves the fluorination of the oxide surface.

The kinetics of solid-gas reactions, such as the fluorination of BeO, are highly dependent on temperature, pressure of the gaseous reactant, and the physical properties of the solid (e.g., particle size, porosity). The rate of reaction typically follows the Arrhenius equation, showing an exponential dependence on temperature.

Temperature: Increasing the reaction temperature significantly increases the reaction rate. For instance, in the fluorination of other metal oxides like rutile (TiO₂), a marked increase in reaction rate is observed at higher temperatures, sometimes leading to a combustion-like mode due to the exothermic nature of fluorination.

Reaction Model: The kinetics of such reactions are often described by shrinking core models, where the reaction interface moves from the outer surface of the particle inward over time. The rate can be controlled by gas film diffusion, product layer diffusion, or the chemical reaction at the surface. For fluorination reactions that form a dense product layer, diffusion through this layer is often the slowest step.

Activation Energy: The activation energy (Ea) is a critical parameter that quantifies the temperature sensitivity of the reaction rate. For example, the fluorination of Ta₂O₅, which may proceed through an oxyfluoride intermediate, has a calculated activation energy in the range of 75-97 kJ/mol depending on the kinetic model used. While specific data for BeO fluorination is not detailed, similar values would be expected for a diffusion-controlled solid-gas reaction.

Factors Influencing Solid-Gas Fluorination Kinetics

| Factor | Effect on Reaction Rate | Mechanism | Reference |

|---|---|---|---|

| Temperature | Increases exponentially | Provides sufficient energy to overcome the activation energy barrier for reaction and diffusion. | |

| Gas Pressure/Concentration | Increases rate | Higher concentration of reactant gas leads to more frequent collisions with the solid surface. | |

| Particle Size | Decreasing size increases rate | Smaller particles have a larger surface-area-to-volume ratio, increasing the available reaction sites. | |

| Product Layer Porosity | Higher porosity increases rate | A porous product layer allows for faster diffusion of the gaseous reactant to the unreacted core. |

Role of Beryllium Oxyfluorides as Analogues in Inorganic Systems

The unique properties of beryllium fluoride and its complexes, including oxyfluorides, allow them to serve as valuable structural and functional mimics for other chemical species in both geochemical and biological contexts.

The similarity in charge and size between the fluoride (F⁻) and oxide (O²⁻) ions, and between the tetrahedral [BeF₄]²⁻ and silicate (B1173343) ([SiO₄]⁴⁻) units, is the basis for this analogy. Molten salt mixtures of lithium fluoride and beryllium fluoride (FLiBe) are considered structural analogues of silicate melts. The BeF₂ in these melts forms a glass-like, polymerized network of corner-sharing [BeF₄] tetrahedra, much like SiO₂ forms networks of [SiO₄] tetrahedra in silicate glasses and magmas. This makes FLiBe systems useful for studying the physicochemical properties of magmatic liquids under more accessible laboratory conditions.

In biochemistry, the trifluoroberyllate anion, [BeF₃]⁻, which can be formed in solutions containing BeF₂, is widely used as a stable and close analogue of the phosphate (B84403) group (PO₄³⁻). This ion readily coordinates to aspartate residues in enzyme active sites, mimicking the geometry of a phosphoaspartyl intermediate. Because the Be-F bonds are hydrolytically stable compared to the P-O bond of a phosphate group, these beryllium fluoride complexes can "trap" an enzyme in a specific conformational state, allowing for detailed structural analysis by techniques like X-ray crystallography. This mimicry is exceptionally precise; the [BeF₃]⁻ moiety adopts a tetrahedral geometry that is isosteric and isoelectronic with a ground-state phosphate group, providing invaluable insights into the mechanisms of phosphoryl transfer enzymes.

Mimicry in Phosphate-Related Inorganic Processes (excluding biological context)

Beryllium fluoride oxide, and more broadly beryllium-containing fluoride species, exhibit a remarkable chemical and structural mimicry of phosphate groups in various inorganic, non-biological processes. This analogous behavior is rooted in the similarities in size and charge of the beryllium- and phosphorus-centered tetrahedral species. While the mimicry is extensively documented in biochemical contexts, its principles are founded on fundamental inorganic chemistry and are observable in materials science and geology.

The cornerstone of this mimicry lies in the structural parallels between the fluoroberyllate ([BeF₄]²⁻) and phosphate ([PO₄]³⁻) tetrahedra. Both beryllium and phosphorus form tetrahedral complexes with fluorine and oxygen, respectively, which are comparable in size and shape. This structural congruence allows fluoroberyllates to substitute for phosphates in certain inorganic crystal lattices and to form analogous structural motifs in amorphous materials like glasses.

A significant area where this mimicry is observed is in the formation of fluoroberyllate glasses. These glasses serve as physical models for silicate and phosphate glasses. The structure of vitreous beryllium fluoride (BeF₂) closely resembles that of vitreous silica (B1680970) (SiO₂), which itself shares structural similarities with phosphate glasses. The Be²⁺ ion in these glasses is typically tetrahedrally coordinated by four fluoride ions, much like silicon is coordinated by oxygen in silicate glasses and phosphorus in phosphate glasses. This structural analogy allows for the study of network formation, modifier interactions, and other properties of phosphate glasses under less extreme conditions (e.g., lower melting temperatures) by using fluoroberyllate glasses as proxies.

The isomorphism between beryllium fluoride and silicon dioxide is well-established. nih.gov BeF₂ is known to adopt crystal structures analogous to those of SiO₂ polymorphs, such as quartz and cristobalite. assignmentpoint.comwikipedia.org This structural similarity can be extended to phosphates. Just as [BeF₄]²⁻ tetrahedra can link to form networks similar to silicates, they can also model the connectivity and structural arrangements found in polyphosphates and phosphate-based minerals.

Recent research has synthesized low-dimensional beryllium phosphate compounds under hydrothermal conditions, highlighting the interplay and structural relationship between beryllium- and phosphorus-centered tetrahedra in inorganic frameworks. nih.gov These studies provide direct evidence of how these two types of tetrahedral units can coexist and structure themselves in a non-biological, inorganic setting.

The following tables summarize the key comparative data that underpins the structural mimicry between beryllium fluoride and phosphate species in an inorganic context.

Table 1: Comparison of Tetrahedral Species

| Property | Beryllium Fluoride (in BeF₂) | Phosphate (in P₂O₅) |

| Central Atom | Be | P |

| Coordinating Atom | F | O |

| Coordination Geometry | Tetrahedral | Tetrahedral |

| Bond Length (Central-Coordinating) | ~1.54 Å | ~1.57 Å |

| Ionic Radius of Central Atom (IV-coord) | 0.27 Å | 0.17 Å |

Table 2: Structural Analogy in Crystalline and Amorphous Solids

| Compound/Material | Structural Features | Analogous Phosphate System |

| Beryllium Fluoride (BeF₂) | Forms polymorphs similar to quartz and cristobalite (SiO₂ structures). nih.govassignmentpoint.com | The tetrahedral network structure is analogous to that found in phosphate glasses and crystalline phosphates. |

| Fluoroberyllate Glasses | Network of corner-sharing [BeF₄]²⁻ tetrahedra. aps.org | Models the structure of phosphate glasses, which are based on corner-sharing [PO₄]³⁻ tetrahedra. |

| Beryllium Phosphate Compounds (e.g., BePO-CJ29, BePO-CJ30) | Structures built from alternating BeO₄ and HPO₄ tetrahedra. nih.gov | Demonstrates direct structural integration and similarity of beryllium and phosphate tetrahedra in a crystalline inorganic solid. |

Applications and Advanced Materials Considerations Non Biological

Optical Materials

The unique combination of beryllium, fluorine, and oxygen atoms is foundational to a class of specialized optical materials prized for their performance in the deep-ultraviolet (DUV) spectrum. These materials are critical for applications such as photolithography, laser micromachining, and scientific instrumentation that require coherent light sources below 200 nm.

The development of DUV nonlinear optical (NLO) crystals has been a significant challenge, with researchers long referring to a "200-nm wall" that hindered frequency conversion into this spectral region. optica.org The breakthrough came with materials that incorporate beryllium, borate (B1201080), and fluoride (B91410) ions. Crystals such as KBe2BO3F2 (KBBF) and CsBe2BO3F2 (CBBF) are prominent members of this family. optica.org Their structure is built upon infinite planar layers of [Be2BO3F2]∞, which are responsible for their large birefringence—a key property for phase-matching in frequency conversion. acs.org

Another related compound, Be2BO3F (BBF), has also been developed as a potential DUV birefringent material. acs.org The primary difficulty with KBBF has been the challenge of growing crystals of sufficient thickness, a problem that prompted the development of special prism-coupling techniques to utilize the thin, plate-like crystals that could be grown. optica.org The development of CBBF was, in part, an effort to overcome this limitation, successfully yielding high-quality crystals with thicknesses greater than 2 mm. optica.org These materials represent a targeted materials-by-design strategy, where the electronegativity of fluorine and the structural chemistry of beryllium and boron are harnessed to create crystals with wide transparency ranges and strong NLO responses.

A critical parameter for DUV optical materials is the UV cutoff wavelength, which defines the lower limit of their transparency. Beryllium-containing fluoride and oxyfluoride materials exhibit some of the shortest cutoff wavelengths known. KBBF, for instance, has a UV cutoff wavelength of approximately 155 nm, with some measurements indicating transparency down to 147 nm. optica.orgresearchmap.jp Similarly, the CBBF crystal has a measured cutoff wavelength as low as 151 nm. optica.org

Fluoroberyllate glasses, another class of materials leveraging beryllium fluoride, also demonstrate exceptional DUV transparency. Studies on aluminum fluoroberyllate glass compositions show UV absorption edges as short as 147 nm. elsevierpure.com These glasses are also noted for having the smallest refractive index nonlinearity measured for solids. osti.gov The combination of a short UV cutoff, high transmittance, and large birefringence makes these beryllium oxyfluoride-containing borates essential for generating coherent light at wavelengths previously inaccessible with solid-state lasers. optica.orgresearchmap.jp

Table 1: Optical Properties of Beryllium-Containing DUV Materials

| Material | Type | UV Cutoff Wavelength (nm) | Birefringence (Δn) | Notes |

| KBe2BO3F2 (KBBF) | Nonlinear Crystal | ~147-155 optica.orgresearchmap.jp | High | Difficult to grow in thick sections; enables phase-matching below 150 nm. optica.orgresearchmap.jp |

| CsBe2BO3F2 (CBBF) | Nonlinear Crystal | ~151 optica.org | High, comparable to KBBF optica.org | Can be grown in thicker crystals (>2 mm) than KBBF. optica.org |

| Be2BO3F (BBF) | Birefringent Material | ~150 acs.org | Large (0.13 at 200 nm) acs.org | Potential DUV birefringent material. acs.org |

| Fluoroberyllate Glass | Amorphous Optical Glass | ~147 elsevierpure.com | N/A (isotropic) | Exhibits very low nonlinear refractive index. osti.gov |

Nuclear Energy Applications

In the context of nuclear energy, particularly for advanced Molten Salt Reactor (MSR) designs, the chemical interplay between oxides and fluorides in the presence of beryllium is critical for reactor longevity and operation.

A primary challenge in MSRs is the corrosion of structural materials, such as stainless steels and nickel-based alloys, by the high-temperature molten fluoride salt coolant. ornl.govwisc.edu Unlike many high-temperature environments where protective oxide layers (typically chromium oxide) form on the metal surface and prevent further corrosion, these oxide films are thermodynamically unstable in molten fluoride salts. ornl.govmdpi.commdpi.com The fluoride ions readily dissolve the protective oxide layer, leading to continuous corrosion of the underlying alloy, primarily through the depletion of chromium. mit.eduamse.org.cn

Beryllium is used as a neutron multiplier in the breeding blankets of fusion reactors, where it also plays a role in the chemical behavior of tritium (B154650), a key fuel component. While tritium is produced through neutron-induced transmutation, its retention within beryllium components is a significant consideration. A primary chemical interaction involves the native beryllium oxide (BeO) layer that exists on beryllium surfaces. doi.org

Tritium produced can react with this BeO to form beryllium hydroxide (B78521) compounds, represented as Be(OT)2. doi.org This chemically bonded form of tritium is immobile at typical operating temperatures. doi.org Studies on irradiated beryllium pebbles have shown that samples with a higher beryllium oxide content exhibit a higher concentration of this chemically bound tritium (T+). doi.org This retention mechanism is distinct from tritium trapped in the bulk material as a gas (T2). The tritium remains sequestered as a hydroxide until temperatures are high enough to cause dehydration, which occurs above 950°C. doi.org This chemical interaction with the oxide layer is therefore a critical factor in the tritium inventory and behavior within a fusion reactor blanket.

Table 2: Tritium Chemical Forms in Irradiated Beryllium

| Chemical Form | Description | Typical Abundance | Key Characteristic |

| T2 | Molecular tritium gas | Up to 96% doi.org | Trapped in gas inclusions and structural voids. doi.org |

| T+ | Chemically bonded tritium (e.g., Be(OT)2) | 3% to 12% doi.org | Formed by reaction with BeO; immobile until high-temperature dehydration. doi.org |

| T0 | Atomic tritium | Variable | Diffuses through the beryllium lattice. |

Nanoscale Applications (focused on fundamental interactions)

At the nanoscale, the fundamental properties of beryllium-containing compounds are explored for novel applications. Research has focused primarily on beryllium oxide (BeO) due to its unique thermal and electrical properties, providing insight into the interactions that would govern a nanoscale beryllium fluoride oxide system.

The synthesis of BeO nanoparticles has been achieved through methods like chemical precipitation, yielding hexagonal-shaped nanocrystallites with average particle sizes ranging from 15 to 25 nm. tci-thaijo.orgresearchgate.net The fundamental interactions within these nanomaterials are characterized by the Be-O-Be stretching connection. tci-thaijo.org Studies of BeO nanotubes reveal that the Be-O interatomic distance in the monolayer is approximately 1.537 Å, which is shorter than the 1.649 Å distance in the bulk material, indicating a change in bond polarity at the nanoscale. acs.org

The interaction of these nanostructures with their environment is a key area of investigation. When BeO nanoparticles are dispersed into a base fluid like silicone oil to create a nanofluid, interactions between the particles and the fluid molecules lead to changes in the bulk properties, such as an increase in ultrasonic velocity and thermal conductivity. tci-thaijo.org Computational studies on BeO nanotubes show that they can interact with gas molecules like N2O primarily through physisorption, a weak physical adsorption process that can alter the electronic properties of the nanotube. oiccpress.com These fundamental studies on the synthesis, structure, and surface interactions of BeO nanomaterials lay the groundwork for developing advanced nanoscale devices where the combined properties of both oxide and fluoride components could be precisely engineered.

Interaction with Nanostructures

Computational studies have explored the potential of beryllium oxide nanostructures, particularly the Be12O12 nano-cage, as a platform for various non-biological applications. These theoretical investigations, primarily employing density functional theory (DFT), shed light on the fundamental interactions between the Be12O12 cluster and various molecules, highlighting its potential in fields such as gas sensing and catalysis.

The Be12O12 nano-cage is a semiconductor with a wide energy gap, a characteristic that can be tuned by doping or encapsulation with other elements. mdpi.com This modification of electronic properties is a key area of research for developing novel materials. For instance, the encapsulation of alkali metals like Lithium (Li), Sodium (Na), and Potassium (K) within the Be12O12 cage has been shown to significantly decrease its energy gap. mdpi.com Such alterations can enhance the sensitivity of the nanostructure for sensing applications. mdpi.com

One prominent non-biological application investigated is the use of Be12O12 nano-cages for gas detection, such as for formaldehyde (B43269) (CH2O). mdpi.com Theoretical studies show that the adsorption of CH2O onto the surface of a pristine or metal-encapsulated Be12O12 nano-cage leads to detectable changes in the electronic properties of the system. mdpi.com The strength of this interaction is quantified by the adsorption energy (Eads). The application of an external electric field (EF) can further modulate these adsorption characteristics. mdpi.com For the CH2O/Be12O12 complex, increasing a negative EF can enhance the adsorption energy. mdpi.com

While many computational studies on Be12O12 focus on its potential as a nanocarrier for biological molecules like nucleobases and anticancer drugs, the fundamental data on adsorption energies, interaction energies, and changes in electronic structure are broadly applicable to understanding its non-biological interactions. researchgate.netresearchgate.netnih.gov These studies reveal that the Be12O12 surface can form stable complexes with various molecules through electrostatic forces and other intermolecular interactions. researchgate.netresearchgate.net For example, the interaction between the Be12O12 nanocarrier and different molecules has been systematically investigated, showing favorable interaction (Eint) and adsorption (Eads) energies. researchgate.netnih.gov The dominant forces in these interactions are often found to be electrostatic in nature. researchgate.net

The research into BeO nanotubes, another form of beryllium oxide nanostructure, further supports the potential of these materials in advanced applications. researchgate.netunito.itresearchgate.net DFT studies on BeO nanotubes have been used to investigate their electronic, optical, and structural properties. researchgate.net These studies indicate that properties like the bandgap energy can be dependent on the diameter of the nanotube. researchgate.net

The table below summarizes key computational findings regarding the interaction of molecules with Be12O12 nanostructures, focusing on parameters relevant to non-biological applications.

Table 1: Computational Data on Molecular Interactions with Be12O12 Nanostructures

| Interacting Molecule | Be12O12 System | Adsorption Energy (Eads) (kcal/mol) | Interaction Energy (Eint) (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|---|

| Nucleobases (general) | Pristine Be12O12 | up to –38.30 | up to –53.04 | Demonstrates potent and favorable adsorption, primarily driven by electrostatic forces. | researchgate.netnih.gov |

| Formaldehyde (CH2O) | Metal-Encapsulated Be12O12 | Modulated by external electric field | Not specified | Potential for gas sensing applications, with sensitivity tunable by metal encapsulation and electric fields. | mdpi.com |